Cas no 697739-05-2 (Methyl 6-fluoro-1H-indazole-4-carboxylate)

Methyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated indazole derivative with a carboxylate ester functional group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The fluorine substitution at the 6-position enhances metabolic stability and influences electronic properties, making it valuable for structure-activity relationship studies. The methyl ester group provides a handle for further functionalization via hydrolysis or transesterification. Its rigid indazole core contributes to binding affinity in medicinal chemistry applications. The compound is typically supplied with high purity, ensuring reproducibility in research and development workflows.
Methyl 6-fluoro-1H-indazole-4-carboxylate structure
697739-05-2 structure
Product Name:Methyl 6-fluoro-1H-indazole-4-carboxylate
CAS No:697739-05-2
MF:C9H7FN2O2
MW:194.162485361099
MDL:MFCD07781746
CID:500843
PubChem ID:24728348
Update Time:2025-07-23

Methyl 6-fluoro-1H-indazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-fluoro-1H-indazole-4-carboxylate
    • 1H-Indazole-4-carboxylicacid, 6-fluoro-, methyl ester
    • 6-Fluoro-4-indazolecarboxylic acid methyl ester
    • SCHEMBL4717977
    • 697739-05-2
    • A866753
    • AS-34090
    • 6-Fluoro-4-indazolecarboxylic acid methyl ester
    • FT-0730800
    • EN300-7404805
    • HLNVECDTQXVGPS-UHFFFAOYSA-N
    • PB20210
    • DTXSID70646378
    • MFCD07781746
    • AKOS006286885
    • SY021249
    • CS-0052538
    • 1H-Indazole-4-carboxylic acid, 6-fluoro-, methyl ester
    • Methyl 6-fluoro-1H-indazole-4-carboxylic acid
    • 6-Fluoro-4-indazole carboxylic acid methyl ester
    • DB-074217
    • MDL: MFCD07781746
    • Inchi: 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
    • InChI Key: HLNVECDTQXVGPS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)OC)C2C=NNC=2C=1

Computed Properties

  • Exact Mass: 194.04900
  • Monoisotopic Mass: 194.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 54.98000
  • LogP: 1.48860

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Methyl 6-fluoro-1H-indazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:697739-05-2)Methyl 6-fluoro-1H-indazole-4-carboxylate
Order Number:A866753
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:01
Price ($):337.0
Email:sales@amadischem.com

Additional information on Methyl 6-fluoro-1H-indazole-4-carboxylate

Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2): A Key Intermediate in Modern Pharmaceutical Research

Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2) is a highly significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its unique structural framework, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The presence of a fluorine atom at the 6-position and a carboxylate ester group at the 4-position imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists.

The Methyl 6-fluoro-1H-indazole-4-carboxylate molecule belongs to the indazole class of heterocycles, which are widely recognized for their pharmacological significance. Indazoles exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The fluorine substitution in this compound enhances its metabolic stability and binding affinity to biological targets, thereby improving its pharmacokinetic profile. This feature is particularly valuable in drug design, where optimizing bioavailability and target engagement are critical.

In recent years, significant advancements have been made in understanding the role of fluorinated indazoles in medicinal chemistry. Studies have demonstrated that the introduction of fluorine atoms can modulate the electronic properties of aromatic rings, leading to enhanced interactions with enzymes and receptors. For instance, Methyl 6-fluoro-1H-indazole-4-carboxylate has been employed in the synthesis of inhibitors targeting various disease-related pathways. Its structural flexibility allows for further derivatization, enabling the creation of novel analogs with improved therapeutic efficacy.

One notable application of this compound is in the development of anticancer agents. Fluorinated indazoles have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. Research has highlighted the potential of derivatives of Methyl 6-fluoro-1H-indazole-4-carboxylate in targeting specific oncogenic proteins. These findings align with the growing trend toward precision medicine, where tailored therapeutic strategies are designed based on individual patient profiles.

The synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that pharmaceutical-grade material is obtained for further applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. These synthetic strategies not only highlight the sophistication of modern chemical research but also underscore the importance of innovative approaches in drug development.

Another area where Methyl 6-fluoro-1H-indazole-4-carboxylate has made a significant impact is in the field of antiviral research. The unique structural features of this compound make it an attractive candidate for developing inhibitors against viral proteases and polymerases. Recent studies have explored its derivatives as potential treatments for RNA viruses, including those responsible for emerging infectious diseases. The ability to modify its core structure allows researchers to fine-tune its pharmacological properties, enhancing its antiviral activity while minimizing side effects.

The role of computational chemistry in optimizing derivatives of Methyl 6-fluoro-1H-indazole-4-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with remarkable accuracy. This approach has accelerated the drug discovery process by identifying promising candidates early in the development pipeline. Furthermore, virtual screening methods have been utilized to explore large chemical libraries, facilitating the identification of novel analogs with enhanced therapeutic potential.

In conclusion, Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS No. 697739-05-2) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes and versatile reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in developing innovative treatments that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:697739-05-2)Methyl 6-fluoro-1H-indazole-4-carboxylate
A866753
Purity:99%
Quantity:1g
Price ($):337.0
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